

Introduction: The Ubiquity and Versatility of the Pyrimidine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-methylpyrimidine-4,5-diamine

Cat. No.: B1630254

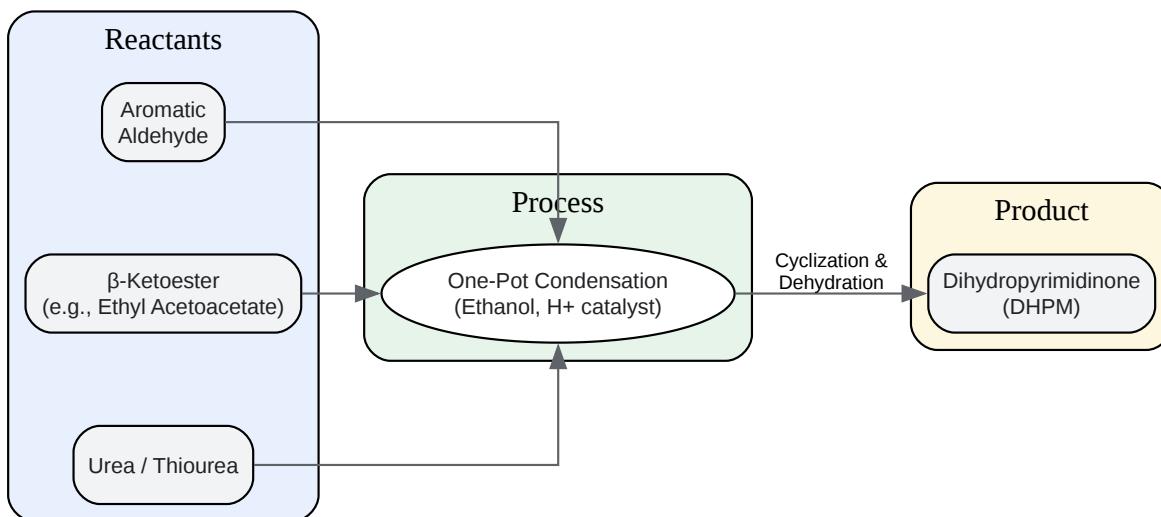
[Get Quote](#)

In the landscape of medicinal chemistry, few heterocyclic structures command as much attention as the pyrimidine ring. This six-membered aromatic ring, containing two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are the building blocks of RNA and DNA.^{[1][2][3]} This inherent biological relevance has made the pyrimidine scaffold a "privileged scaffold" in drug discovery. Its synthetic accessibility and the structural diversity of its derivatives have led to a wide array of therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents.^{[4][5][6]}

The pyrimidine ring's unique physicochemical attributes are key to its success. Its ability to act as a bioisostere for phenyl and other aromatic systems, coupled with its capacity to form crucial hydrogen bonds with biological targets, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.^{[4][7]} This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and diverse therapeutic applications of pyrimidine derivatives, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies: From Classic Reactions to Modern Innovations

The construction of the pyrimidine core has been a subject of extensive research, leading to a variety of robust synthetic methodologies.^{[8][9]} The choice of synthetic route is often dictated


by the desired substitution pattern and the need for efficiency and scalability.

The Biginelli Reaction: A Time-Honored Multicomponent Synthesis

One of the most classic and efficient methods for synthesizing dihydropyrimidinones is the Biginelli reaction. This one-pot, three-component condensation of an aldehyde, a β -ketoester (like ethyl acetoacetate), and urea or thiourea remains a cornerstone of pyrimidine synthesis due to its simplicity and atom economy.[\[10\]](#)[\[11\]](#)

Experimental Protocol: Biginelli Synthesis of a Dihydropyrimidinone Derivative

- **Reagent Preparation:** In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (30 mL).
- **Catalysis:** Add a catalytic amount of a strong acid, such as hydrochloric acid (3-4 drops). The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity.
- **Reaction:** Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
- **Purification:** Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.
- **Recrystallization:** Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative.
- **Characterization:** Confirm the structure of the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

[Click to download full resolution via product page](#)

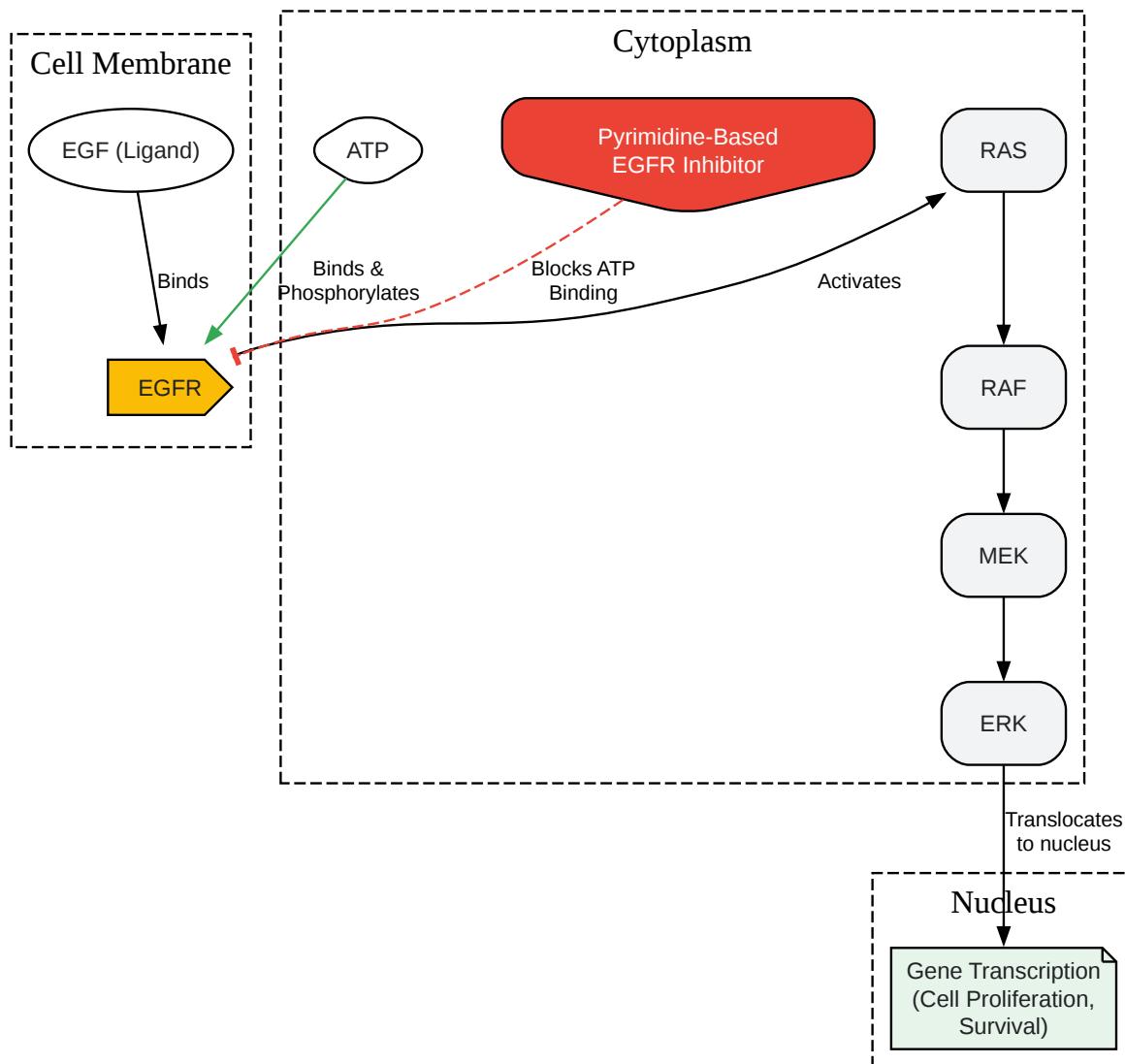
Caption: The Biginelli three-component reaction for synthesizing dihydropyrimidinones.

Beyond this classic method, modern organic synthesis has introduced advanced techniques including microwave-assisted synthesis, the use of novel catalysts, and C-H activation strategies to streamline the functionalization of the pyrimidine core.[6][12]

Mechanisms of Action: The Molecular Basis of Therapeutic Efficacy

The broad therapeutic utility of pyrimidine derivatives stems from their ability to interact with a multitude of biological targets. Two predominant mechanisms of action are antimetabolite activity and kinase inhibition.

Antimetabolites: Disrupting Nucleic Acid Synthesis


As structural analogs of natural pyrimidines, many derivatives function as antimetabolites.[13] These molecules deceive the cellular machinery, entering metabolic pathways where they inhibit critical enzymes required for DNA and RNA synthesis.[14] A prime example is 5-Fluorouracil (5-FU), an anticancer drug that is converted intracellularly to metabolites that

inhibit thymidylate synthase, starving cancer cells of thymidine, a necessary component for DNA replication and repair.[12][14] This mechanism of action is particularly effective against rapidly dividing cancer cells.[15]

Kinase Inhibitors: Targeting Cellular Signaling

In the era of targeted therapy, pyrimidine derivatives have emerged as exceptional scaffolds for kinase inhibitors.[14] Many kinases, which are crucial regulators of cell signaling, have an ATP-binding pocket. The pyrimidine core can act as an ATP mimic, fitting into this pocket and blocking the kinase's activity.[4][16] This inhibition can halt the proliferation signals that drive cancer growth.

For example, many inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overactive in lung cancer, are based on a substituted pyrimidine scaffold.[4][17] These drugs compete with ATP, preventing the autophosphorylation of the receptor and blocking downstream pro-survival signaling pathways like RAS-RAF-MEK-ERK.

[Click to download full resolution via product page](#)

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based drug.

Therapeutic Applications: A Broad Spectrum of Activity

The versatility of the pyrimidine scaffold has been successfully exploited to develop drugs for a wide range of diseases.[4][18]

Anticancer Agents

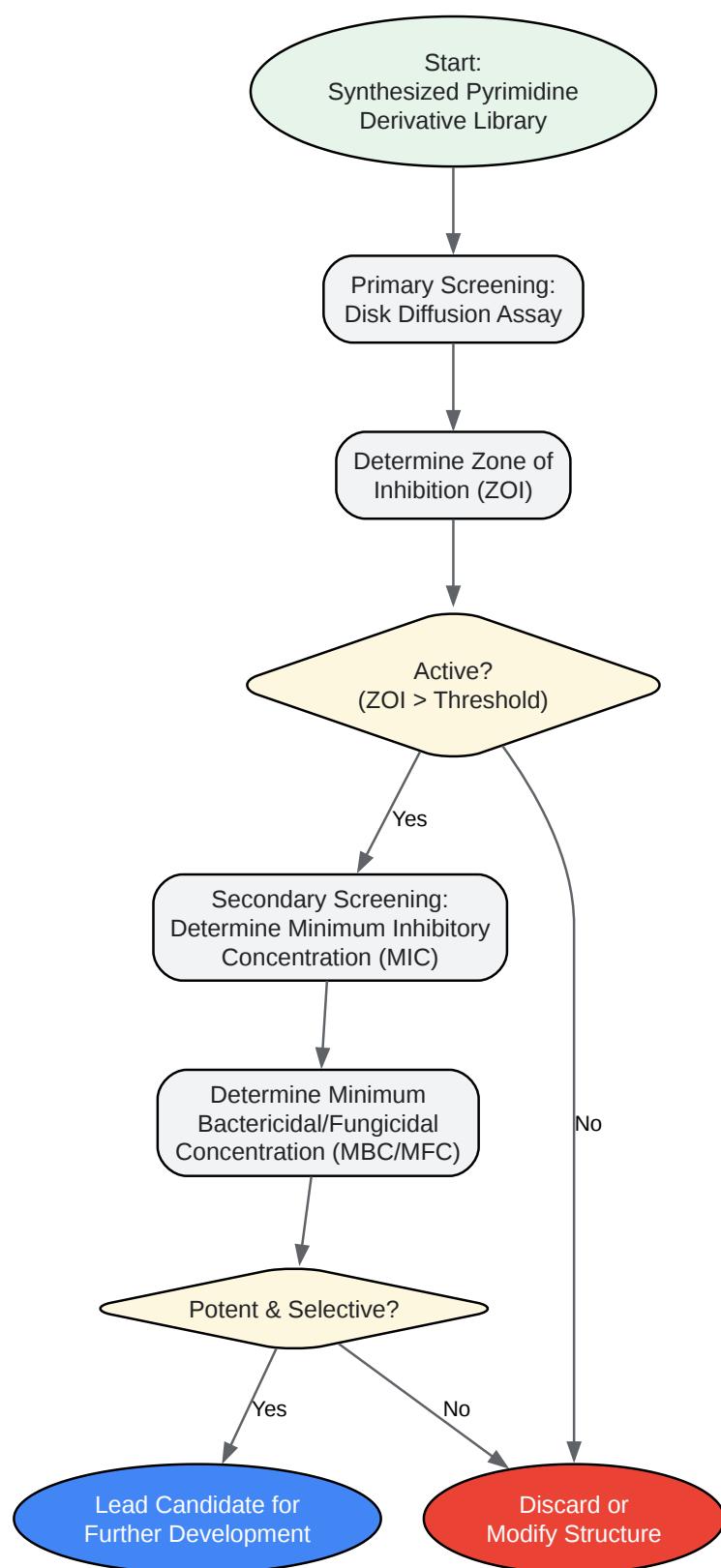
This is arguably the most significant application area for pyrimidine derivatives.[12][19] They have been developed to target various hallmarks of cancer.

- Kinase Inhibitors: As mentioned, they are potent inhibitors of kinases like EGFR, HER2, and Cyclin-Dependent Kinases (CDKs), which are critical for cancer cell growth and division.[4][17][19]
- Antimetabolites: Drugs like 5-Fluorouracil, Capecitabine, and Gemcitabine are foundational in chemotherapy regimens for colorectal, breast, and pancreatic cancers.[12]
- Novel Agents: Research continues to uncover novel pyrimidine derivatives with potent cytotoxicity against a panel of human tumor cell lines, including those resistant to existing therapies.[5][20][21]

Compound Class	Target	Representative Cancer Types	Citation
2-Aminopyrimidines	EGFR, HER2	Lung, Breast	[4]
Pyrido[2,3-d]pyrimidines	CDK4/6, PDGFR	Breast, Liver, Prostate	[17]
Pyrimidine-5-carbonitriles	EGFR	Colorectal, Liver, Breast, Lung	[5][10]
Thieno[2,3-d]pyrimidines	Antiproliferative	Colon	[19]

Antiviral Agents

Many antiviral drugs are nucleoside analogs, and pyrimidine derivatives are central to this class. They work by interfering with viral replication, typically by inhibiting viral DNA or RNA polymerases.[22][23]


- Anti-HIV: Zidovudine (AZT) and Lamivudine are reverse transcriptase inhibitors that were pivotal in the development of combination antiretroviral therapy for HIV.[1][22]

- Anti-Hepatitis: Sofosbuvir, a nucleotide analog, is a cornerstone of treatment for Hepatitis C, effectively inhibiting the HCV RNA polymerase.[22]
- Broad-Spectrum: Remdesivir, a pyrimidine analog, gained prominence for its activity against SARS-CoV-2 by inhibiting the viral RNA-dependent RNA polymerase.[22]

Antimicrobial Agents

Pyrimidine derivatives have demonstrated significant potential in combating bacterial and fungal infections, a critical need in the face of growing antibiotic resistance.[1][24]

- Antibacterial: The combination of the pyrimidine derivative Trimethoprim with sulfamethoxazole is a classic antibacterial therapy that inhibits folic acid synthesis in bacteria.[1] Researchers are actively developing new pyrimidine-sulfonamide hybrids to overcome resistance.[5]
- Antifungal: Novel fused pyrimidine systems have shown potent activity against fungal strains like *Candida albicans*.[5][24]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for screening pyrimidine derivatives for antimicrobial activity.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is the essence of medicinal chemistry. For pyrimidine derivatives, SAR studies guide the rational design of more potent and selective drug candidates.[\[11\]](#)[\[25\]](#) The position of substituents on the pyrimidine ring profoundly influences the compound's activity.[\[3\]](#)[\[26\]](#)

Position on Pyrimidine Ring	General SAR Insights	Therapeutic Impact	Citations
C2-Position	Substitution with amino (-NH ₂) or substituted amino groups often enhances activity. Electron-donating groups can be favorable.	Crucial for antibacterial and anticancer activity.	[15][16]
C4-Position	Aniline or substituted aryl groups are common. This position is key for interactions in kinase hinge regions.	Defines selectivity and potency for many kinase inhibitors.	[4][17]
C5-Position	Substitution here can modulate lipophilicity and steric bulk, affecting cell permeability and target binding.	Influences pharmacokinetic properties and can enhance anticancer efficacy.	[18]
C6-Position	Often involved in creating fused ring systems (e.g., pyrido[2,3-d]pyrimidines), which can increase structural rigidity and target affinity.	Fused systems often show enhanced anticancer and antiviral activity.	[2][17]

A comprehensive SAR analysis indicates that for anticancer activity, the central pyrimidine ring is crucial, and modifying peripheral groups to enhance properties like hydrophobicity can significantly boost potency against drug-resistant targets.[27]

Future Perspectives and Conclusion

The pyrimidine scaffold is a time-tested and remarkably versatile core in medicinal chemistry. Its journey from being a fundamental component of nucleic acids to the backbone of modern therapeutics is a testament to its privileged chemical nature.^{[4][12]} The future of pyrimidine-based drug discovery remains bright, with ongoing research focusing on several key areas: the development of novel, more efficient synthetic routes; the exploration of fused pyrimidine systems to create highly specific inhibitors for new biological targets; and the design of next-generation derivatives to overcome the persistent challenge of drug resistance.^{[1][10]} The continued exploration of this scaffold's chemical space will undoubtedly lead to the discovery of new and more effective treatments for a host of human diseases.

References

- G. S. S. R. K. Naidu, S. K. Bojja, S. R. J. K. Koppula, S. S. R. K. C. Yamajala, P. V. D. N. S. V. P. Kumar, and A. K. D. Bhavani, "Recent Advances in Pyrimidine-Based Drugs," *Molecules*, vol. 28, no. 19, p. 6770, Sep. 2023. [Online]. Available: [\[Link\]](#)
- M. A. Al-Anazi, S. A. Al-Ghamdi, and M. A. El-Senduny, "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact," *Results in Chemistry*, vol. 7, p. 101389, Jul. 2024. [Online]. Available: [\[Link\]](#)
- M. B. Nerkar, "Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review," *Journal of Pharmaceutical Research International*, pp. 63–74, Jun. 2021. [Online]. Available: [\[Link\]](#)
- E. Pontiki, D. Hadjipavlou-Litina, K. E. Litinas, and A. Geronikaki, "Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies," *Molecules*, vol. 28, no. 9, p. 3894, May 2023. [Online]. Available: [\[Link\]](#)
- A. A. Gobouri, "Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review," *International Journal of Organic Chemistry*, vol. 12, no. 02, pp. 61–95, 2022. [Online]. Available: [\[Link\]](#)
- S. M. Gomha, M. M. Edrees, Z. A. Muhammad, and H. M. E. Hassaneen, "Medicinal chemistry perspective of pyrido[2,3- d]pyrimidines as anticancer agents," *Archiv der Pharmazie*, vol. 356, no. 5, May 2023. [Online]. Available: [\[Link\]](#)
- H. M. Awad, S. M. El-Edfawy, and S. A. El-Subbagh, "Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents," *Molecules*, vol. 16, no. 12, pp. 10294–10306, Dec. 2011. [Online]. Available: [\[Link\]](#)
- S. Khan, A. A. Khan, F. M. Al-Otaibi, M. S. Al-qahtani, A. S. Al-zahrani, and A. H. Al-amri, "Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects," *Molecules*, vol. 29, no. 13, p. 3121, Jul. 2024. [Online]. Available: [\[Link\]](#)

- N. A. H. El-Sayed, A. K. Pathak, and H. S. H. El-Sayed, “Recent advancements of pyrimidine chemistry thriving deeper into drug discovery,” *Journal of the Iranian Chemical Society*, vol. 22, no. 4, pp. 1007–1043, Apr. 2025. [Online]. Available: [\[Link\]](#)
- D. A. Patil, P. B. Ghute, P. S. Gide, and R. A. Fursule, “Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review,” *International Journal for Research in Applied Science and Engineering Technology*, vol. 10, no. 6, pp. 2450–2458, Jun. 2022. [Online]. Available: [\[Link\]](#)
- S. Khan, A. A. Khan, F. M. Al-Otaibi, M. S. Al-qahtani, A. S. Al-zahrani, and A. H. Al-amri, “Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects,” *National Institutes of Health*, vol. 29, no. 13, p. 3121, Jul. 2024. [Online]. Available: [\[Link\]](#)
- S. S. Chiwate and S. S. Grampurohit, “Recent medicinal approaches of novel pyrimidine analogs: A review,” *Research Journal of Pharmacy and Technology*, vol. 16, no. 6, pp. 2893–2900, Jun. 2023. [Online]. Available: [\[Link\]](#)
- S. Poniman, S. H. M. Yasin, S. A. Z. S. Al-Hadi, M. T. M. Azmi, W. N. W. A. W. Nordin, and M. Taha, “Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents,” *Pharmaceuticals*, vol. 17, no. 12, p. 1541, Nov. 2024. [Online]. Available: [\[Link\]](#)
- S. Singh, “Pyrimidine As Anticancer Agent: A Review,” *Journal of Advanced Scientific Research*, vol. 3, no. 2, 2012. [Online]. Available: [\[Link\]](#)
- S. Sharma, S. Kumar, and N. Kumar, “A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.,” *World Journal of Pharmaceutical Research*, vol. 12, no. 16, pp. 1018–1041, 2023. [Online]. Available: [\[Link\]](#)
- R. Natarajan, H. N. A. Samy, A. Sivaperuman, and A. Subramani, “Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review,” *Medicinal Chemistry*, vol. 19, no. 1, pp. 10–30, Jan. 2023. [Online]. Available: [\[Link\]](#)
- M. Wujec, P. S. Taciak, A. P. U. Król, and M. A. T. Paneth, “Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study,” *Molecules*, vol. 26, no. 8, p. 2125, Apr. 2021. [Online]. Available: [\[Link\]](#)
- S. K. Maurya, “Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections,” *GSC Biological and Pharmaceutical Sciences*, vol. 25, no. 1, pp. 110–118, Oct. 2023. [Online]. Available: [\[Link\]](#)
- A. Kumar, “A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives,” *Anti-Cancer Agents in Medicinal Chemistry*, vol. 19, no. 8, pp. 966–977, Jun. 2019. [Online]. Available: [\[Link\]](#)
- G. S. S. R. K. Naidu, S. K. Bojja, S. R. J. K. Koppula, S. S. R. K. C. Yamajala, P. V. D. N. S. V. P. Kumar, and A. K. D. Bhavani, “Recent Advances in Pyrimidine-Based Drugs,” *ResearchGate*, Jan. 2023. [Online]. Available: [\[Link\]](#)

- A. Kumar, "A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES," International Journal of Pharmaceutical Sciences and Research, vol. 1, no. 5, p. 1, May 2010. [Online]. Available: [\[Link\]](#)
- N/A, "The Role of Pyrimidine Derivatives in Modern Pharmaceuticals," Acmechem, N/A. [Online]. Available: [\[Link\]](#)
- S. Narwal, S. Kumar, and P. Limboo, "Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development," Research Trend, N/A. [Online]. Available: [\[Link\]](#)
- S. M. Gomha, "Antiviral Activity of Pyrimidine Containing Compounds: Patent Review," Current Medicinal Chemistry, vol. 30, no. 1, pp. 109–129, 2023. [Online]. Available: [\[Link\]](#)
- R. Natarajan, H. N. A. Samy, A. Sivaperuman, and A. Subramani, "Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review," PubMed, May 2022. [Online]. Available: [\[Link\]](#)
- R. Natarajan, H. N. A. Samy, A. Sivaperuman, and A. Subramani, "Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review," Bentham Science, May 2022. [Online]. Available: [\[Link\]](#)
- A. M. M. Yaseen, M. A. Shaaban, M. E. Hegazi, M. S. A. Shaykoon, and K. O. Mohamed, "Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives," Molecules, vol. 29, no. 12, p. 2788, Jun. 2024. [Online]. Available: [\[Link\]](#)
- M. B. Nerkar, "Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review," ResearchGate, Aug. 2025. [Online]. Available: [\[Link\]](#)
- W. Xu, J. Wang, B. Chen, S. Yuan, Z. Zhang, and L. Zhang, "Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis," Journal of Medicinal Chemistry, vol. 66, no. 4, pp. 2853–2865, Feb. 2023. [Online]. Available: [\[Link\]](#)
- N/A, "A mini review of pyrimidine and fused pyrimidine marketed drugs," CORE, N/A. [Online]. Available: [\[Link\]](#)
- H. M. Awad, S. M. El-Edfawy, and S. A. El-Subbagh, "Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents," ResearchGate, Oct. 2025. [Online]. Available: [\[Link\]](#)
- P. Sharma, "Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review," International Journal of Pharmaceutical and Phytopharmacological Research, May 2023. [Online]. Available: [\[Link\]](#)
- E. Pontiki, D. Hadjipavlou-Litina, K. E. Litinas, and A. Geronikaki, "Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies," PubMed, May 2023. [Online]. Available: [\[Link\]](#)

- W. B. Parker, "Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer," *Chemical Reviews*, vol. 109, no. 7, pp. 2880–2893, Jul. 2009. [Online]. Available: [\[Link\]](#)
- N/A, "Antibacterial activity of pyrimidine derivatives," *ResearchG*
- N. M. Abd El-Salam, "Synthesis, reactions, and applications of pyrimidine derivatives," *Current Chemistry Letters*, vol. 11, no. 1, pp. 69–92, 2022. [Online]. Available: [\[Link\]](#)
- N/A, "Pyrimidine derivatives as anticancer and antimicrobial agents," *ResearchG*
- Y. A. Elshaier, "Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities," *Der Pharma Chemica*, 2018. [Online]. Available: [\[Link\]](#)
- S. M. Gomha, "Antiviral Activity of Pyrimidine Containing Compounds: Patent Review," *Bentham Science*, N/A. [Online]. Available: [\[Link\]](#)
- N/A, "Mechanism of action of pyrimidine analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. scispace.com [scispace.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. ijpsr.com [ijpsr.com]
- 9. growingscience.com [growingscience.com]
- 10. tandfonline.com [tandfonline.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. ijsat.org [ijsat.org]
- 13. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sciensage.info [sciensage.info]
- 16. researchgate.net [researchgate.net]
- 17. Medicinal chemistry perspective of pyrido[2,3- d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. ijrpr.com [ijrpr.com]
- 20. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 21. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. gsconlinepress.com [gsconlinepress.com]
- 23. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benthamdirect.com [benthamdirect.com]
- 26. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 27. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Introduction: The Ubiquity and Versatility of the Pyrimidine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1630254#pyrimidine-derivatives-in-medicinal-chemistry\]](https://www.benchchem.com/product/b1630254#pyrimidine-derivatives-in-medicinal-chemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com